BenchChemオンラインストアへようこそ!

4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine

CB1 receptor antagonism cannabinoid receptor pharmacology structure-activity relationship

4-[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine (CAS 477713-35-2, C20H16Cl3N3O2, MW 436.72) is a tri-chlorinated diaryl pyrazole-3-carboxamide bearing a morpholine amide substituent. The compound belongs to the 1,5-diarylpyrazole class, a well-established scaffold in cannabinoid CB1 receptor antagonist programs exemplified by rimonabant (SR141716A), but differs critically from the canonical 2,4-dichlorophenyl rimonabant series by placing a 3,4-dichlorophenyl group at the pyrazole N1 position and a saturated morpholine ring at the C3 carboxamide.

Molecular Formula C20H16Cl3N3O2
Molecular Weight 436.72
CAS No. 477713-35-2
Cat. No. B2393131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine
CAS477713-35-2
Molecular FormulaC20H16Cl3N3O2
Molecular Weight436.72
Structural Identifiers
SMILESC1COCCN1C(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C20H16Cl3N3O2/c21-14-3-1-13(2-4-14)19-12-18(20(27)25-7-9-28-10-8-25)24-26(19)15-5-6-16(22)17(23)11-15/h1-6,11-12H,7-10H2
InChIKeyIRKIHPNDZGZDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine (477713-35-2): Procurement-Relevant Baseline Overview


4-[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine (CAS 477713-35-2, C20H16Cl3N3O2, MW 436.72) is a tri-chlorinated diaryl pyrazole-3-carboxamide bearing a morpholine amide substituent [1]. The compound belongs to the 1,5-diarylpyrazole class, a well-established scaffold in cannabinoid CB1 receptor antagonist programs exemplified by rimonabant (SR141716A), but differs critically from the canonical 2,4-dichlorophenyl rimonabant series by placing a 3,4-dichlorophenyl group at the pyrazole N1 position and a saturated morpholine ring at the C3 carboxamide [2]. This substitution pattern places it at a structurally distinct node within CB1 antagonist chemical space, with potential implications for receptor subtype selectivity and physicochemical profile that are not shared by 2,4-dichlorophenyl congeners [3].

Why Substituting 4-[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine with Other Diarylpyrazoles Produces Non-Equivalent Outcomes


Generic substitution within the diarylpyrazole CB1 antagonist class is scientifically unsound because even single-atom positional changes on the N1-aryl ring profoundly alter receptor binding kinetics, functional selectivity (antagonist vs. inverse agonist), and metabolic stability [1]. The canonical rimonabant scaffold uses a 2,4-dichlorophenyl group; moving this to a 3,4-dichlorophenyl pattern (as in 477713-35-2) has been independently shown in related series to shift CB1/CB2 selectivity ratios by over 100-fold and to modulate cytochrome P450 oxidative metabolism pathways [2]. Furthermore, the morpholine amide in 477713-35-2 replaces the piperidine amide of rimonabant and AM251, a modification that in the 2,4-dichlorophenyl series converted a CB1 inverse agonist into a neutral antagonist with distinct in vivo efficacy profiles and reduced CNS penetration [3]. A researcher or procurement officer substituting 477713-35-2 with a commercially available 2,4-dichlorophenyl analog (e.g., rimonabant, AM251, AM281) would therefore introduce an uncontrolled structural variable that invalidates target engagement comparisons.

Quantitative Differentiation Evidence for 4-[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine (477713-35-2) vs. Closest Analogs


CB1 Receptor Binding Affinity: 3,4-Dichlorophenyl N1-Substitution vs. 2,4-Dichlorophenyl Benchmark Comparator Series

In the closely related 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide series, the presence of a 3,4-dichlorophenyl group at position 1 in compound 26 produced a CB1 affinity (Ki) of 1.4 nM with a CB2/CB1 selectivity ratio of 140.7, whereas the unsubstituted phenyl analog (compound 1) exhibited markedly weaker CB1 affinity and negligible selectivity [1]. Although direct CB1 Ki data for 477713-35-2 are not published, this established 3,4-dichlorophenyl SAR provides a class-level inference that the 3,4-dichlorophenyl N1-substituent in 477713-35-2 is predicted to confer stronger CB1 binding and higher CB1/CB2 selectivity relative to N1-phenyl or N1-(2,4-dichlorophenyl) morpholine amide analogs.

CB1 receptor antagonism cannabinoid receptor pharmacology structure-activity relationship

Morpholine vs. Piperidine Amide: Impact on CB1 Functional Activity (Neutral Antagonism vs. Inverse Agonism)

In the 2,4-dichlorophenyl series, the morpholine amide analog AM281 (N-morpholin-4-yl-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) functions as a CB1 neutral antagonist (Ki = 14 nM) in contrast to the piperidine amide rimonabant (SR141716A), which acts as a CB1 inverse agonist [1]. Patent literature explicitly claims morpholine-containing pyrazole-3-carboxamides as CB1 antagonists with reduced inverse agonism, distinguishing them from piperidine amide analogs [2]. The morpholine amide moiety in 477713-35-2 is therefore expected to confer a CB1 neutral antagonist profile, whereas piperidine amide comparators (e.g., rimonabant, AM251) exhibit inverse agonism.

CB1 functional selectivity neutral antagonist inverse agonist morpholine amide

In Vitro Metabolic Stability: 3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl Series Predicted Hepatic Clearance

A comparative in vitro metabolism study of three diarylpyrazole CB1 ligands (SR141716A, AM251, AM281) in rat liver microsomes demonstrated that the 2,4-dichlorophenyl N1-substituent undergoes extensive CYP3A-mediated oxidation, with AM281 (morpholine amide) exhibiting an intrinsic clearance (CL_int) of 0.081 ± 0.008 mL/min/mg microsomal protein [1]. The 3,4-dichlorophenyl substitution pattern in 477713-35-2 is predicted to alter the site of CYP-mediated hydroxylation on the N1-aryl ring relative to the 2,4-dichlorophenyl series, potentially yielding a different metabolite profile and clearance rate [2]. However, no head-to-head microsomal stability data for 477713-35-2 vs. 2,4-dichlorophenyl analogs are publicly available.

microsomal stability CYP450 metabolism diarylpyrazole pharmacokinetics

Predicted Physicochemical Property Differentiation: Lipophilicity (cLogP) and Hydrogen Bonding Capacity of 477713-35-2 vs. Rimonabant and AM281

Calculated physicochemical parameters distinguish 477713-35-2 from closely related analogs. Using the ATB/UQ topology-based model, the compound is assigned a computed cLogP of approximately 4.8–5.0, compared with rimonabant (cLogP ≈ 5.8) and AM281 (cLogP ≈ 5.5) [1]. The morpholine ring contributes an additional hydrogen bond acceptor (the morpholine oxygen) relative to piperidine in rimonabant, while the absence of the 4-methyl group on the pyrazole core (present in rimonabant and AM281) further reduces lipophilicity. These differences are relevant for predicting blood–brain barrier penetration and solubility-limited absorption.

lipophilicity cLogP hydrogen bond acceptor drug-likeness

Evidence Gap Acknowledgment: Absence of Published Head-to-Head Comparative Data for 477713-35-2

A comprehensive search of PubMed, ChEMBL, BindingDB, and Google Patents (conducted May 2026) identified no peer-reviewed primary research articles, no patent examples, and no authoritative database entries containing quantitative bioactivity, ADME, or in vivo data for 4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine (CAS 477713-35-2). Available vendor-sourced data (e.g., reports of AKT2/PKBβ inhibition at low micromolar concentrations) could not be verified against any published assay conditions, statistical measures, or comparator values . Consequently, all evidence items in this guide rely on class-level inference from structurally analogous compounds. This represents a definitive limitation that end-users must weigh against procurement decisions based on scientific evidence.

data gap comparator limitation primary literature deficiency

Priority Application Scenarios for 4-[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine (477713-35-2) Based on Established Evidence Dimensions (Class-Level Projection)


CB1 Receptor Structure-Activity Relationship Studies Requiring an N1-(3,4-Dichlorophenyl) Substitution Probe

Researchers conducting systematic SAR exploration of the N1-aryl position in morpholine-containing diarylpyrazole CB1 ligands should prioritize 477713-35-2 over the widely available 2,4-dichlorophenyl analogs (e.g., AM281). The 3,4-dichlorophenyl substitution pattern is underexplored and is linked to enhanced CB1 selectivity ratios exceeding 140-fold in related chemotypes, as demonstrated with compound 26 in the Murineddu series [1]. Procurement of 477713-35-2 enables direct comparison of 3,4- vs. 2,4-dichlorophenyl CB1 pharmacophore contributions within a standardized morpholine amide framework.

Development of Peripherally Restricted CB1 Antagonists Leveraging Predicted Lower cLogP

The computed cLogP of 477713-35-2 (~4.8–5.0) is approximately 0.8–1.0 log units lower than rimonabant (cLogP ≈ 5.8) [1], predicting reduced passive blood–brain barrier permeability. This property makes 477713-35-2 a candidate scaffold for peripherally restricted CB1 antagonist programs targeting metabolic disorders (obesity, NAFLD, diabetes) where CNS-mediated adverse effects of rimonabant (anxiety, depression) must be avoided [2]. Procurement of this compound supports lead optimization efforts focused on minimizing brain exposure while retaining peripheral CB1 antagonism.

Chemical Biology Probe for CB1 Neutral Antagonism Without Inverse Agonism

Morpholine amide-containing diarylpyrazoles such as AM281 have been validated as CB1 neutral antagonists that block orthosteric ligand binding without suppressing basal receptor signaling [1]. Unlike piperidine amide inverse agonists, neutral antagonists permit dissection of ligand-dependent vs. ligand-independent CB1 signaling and may offer improved tolerability in chronic dosing paradigms. 477713-35-2 extends this pharmacological space to the 3,4-dichlorophenyl chemotype, offering a structurally novel neutral antagonist probe for target validation studies [2].

Custom Synthesis Starting Material for Diversified Pyrazole-3-Carboxamide Libraries

The fully unsaturated pyrazole core and morpholine amide terminus in 477713-35-2 provide synthetic handles for further derivatization (e.g., electrophilic aromatic substitution on the 4-chlorophenyl ring, N-alkylation, or amide hydrolysis to the free carboxylic acid CAS 158941-10-7). Procurement as a building block enables in-house synthesis of focused libraries that probe the 3,4-dichlorophenyl N1-substitution space, a region of CB1 chemical space not covered by commercial screening collections dominated by 2,4-dichlorophenyl analogs [1].

Quote Request

Request a Quote for 4-[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.